molecular formula C14H17BrN2O3 B2589768 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1260931-09-6

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2589768
CAS No.: 1260931-09-6
M. Wt: 341.205
InChI Key: QQDNXCQPHJRMIP-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperidine and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 2-methylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Bromination of Pyridine: Pyridine is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The brominated pyridine is then esterified with the piperidine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxoethyl group can be involved in oxidation or reduction reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminopyridine derivative, while hydrolysis would produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The piperidine and pyridine moieties may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the presence of both piperidine and pyridine moieties, which may confer distinct biological activities compared to other pyridine derivatives. Its specific structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDNXCQPHJRMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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